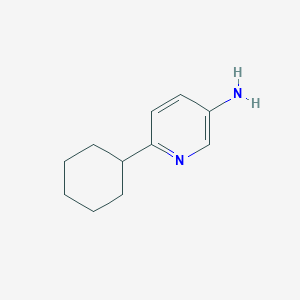

6-Cyclohexylpyridin-3-amine

描述

Contextualization within Amine and Heterocyclic Chemistry

6-Cyclohexylpyridin-3-amine belongs to two prominent classes of organic compounds: amines and heterocycles. Amines are organic derivatives of ammonia (B1221849) and are fundamental to a vast array of chemical and biological processes. The primary amine group (-NH2) on the pyridine (B92270) ring of this compound imparts basicity and nucleophilicity, making it a reactive handle for various chemical transformations.

The pyridine ring itself is a six-membered heterocyclic aromatic compound, analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. This nitrogen atom influences the electronic properties of the ring, making it electron-deficient and affecting its reactivity in substitution reactions. The presence of both the amine and the pyridine ring within the same molecule creates a unique electronic environment and steric arrangement that chemists can exploit for targeted synthesis. The cyclohexyl group, a non-aromatic carbocycle, adds a three-dimensional and lipophilic character to the molecule, which can be crucial for modulating the pharmacokinetic properties of its derivatives.

Significance as a Building Block in Organic Synthesis

The true significance of this compound in the scientific community lies in its role as a versatile building block. Organic chemists utilize such "building blocks" as starting materials or key intermediates to construct more complex molecules with desired properties. The reactivity of the amine group allows for a wide range of derivatizations, including acylation, alkylation, and participation in coupling reactions to form new carbon-nitrogen bonds.

The pyridine core provides a stable and modifiable scaffold. The strategic placement of the amine and cyclohexyl groups on the pyridine ring offers specific points for chemical elaboration, enabling the systematic exploration of chemical space around this core structure. This modularity is highly attractive in fields like medicinal chemistry, where the synthesis of a library of related compounds is often necessary to identify a lead candidate with optimal activity and properties.

Overview of Contemporary Research Directions

A significant portion of the contemporary research involving this compound is concentrated in the field of medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Notably, this compound has been identified as a key intermediate in the synthesis of inhibitors for Pim kinases. researchgate.netgoogle.com Pim kinases are a family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. google.com Researchers have utilized this compound to construct more elaborate molecules that can fit into the ATP-binding pocket of Pim kinases, thereby inhibiting their function and impeding cancer cell growth. google.comnih.gov

For instance, patent literature describes the use of aminopyridine scaffolds, including derivatives of this compound, in the creation of potent Pim kinase inhibitors. google.com These efforts highlight the compound's value in generating novel chemical entities with therapeutic potential. The research in this area focuses on optimizing the potency, selectivity, and drug-like properties of these inhibitors, with this compound serving as a foundational piece of the molecular architecture.

Compound Information

| Compound Name |

| This compound |

| Benzene |

| Pyridine |

| Ammonia |

Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 1159815-49-2 | bldpharm.com |

| Molecular Formula | C11H16N2 | bldpharm.com |

| Molecular Weight | 176.26 g/mol | bldpharm.com |

| Appearance | Not explicitly stated in search results | |

| Melting Point | Not explicitly stated in search results | |

| Boiling Point | Not explicitly stated in search results | |

| Solubility | Not explicitly stated in search results |

Structure

3D Structure

属性

IUPAC Name |

6-cyclohexylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h6-9H,1-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJLSLAIMHDVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159815-49-2 | |

| Record name | 6-cyclohexylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Cyclohexylpyridin 3 Amine and Analogues

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a cornerstone of synthetic organic chemistry, offering an efficient method for the reduction of unsaturated compounds. In the context of synthesizing 6-cyclohexylpyridin-3-amine, this approach is particularly relevant for the reduction of unsaturated precursors.

Selective Reduction of Unsaturated Precursors (e.g., 6-(cyclohex-1-en-1-yl)pyridin-3-amine)

The synthesis of this compound can be envisioned through the selective hydrogenation of a precursor such as 6-(cyclohex-1-en-1-yl)pyridin-3-amine (B2712634). This process involves the addition of hydrogen across the double bond of the cyclohexenyl group without affecting the aromatic pyridine (B92270) ring. The selective reduction of carbon-carbon double bonds in the presence of a heteroaromatic ring is a common challenge in organic synthesis. The choice of catalyst, solvent, and reaction conditions is crucial to achieve the desired chemoselectivity. mdpi.comdntb.gov.ua

The hydrogenation of vinyl derivatives, which is analogous to the reduction of the cyclohexenyl group, has been shown to be highly efficient and selective. mdpi.comdntb.gov.uaresearchgate.net The reaction is typically carried out by bubbling hydrogen gas through a solution of the substrate in a suitable solvent containing a heterogeneous catalyst. u-tokyo.ac.jp Protic solvents like alcohols are often employed as they can facilitate the reaction. u-tokyo.ac.jp

Evaluation of Catalyst Systems (e.g., Palladium on Carbon)

Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of carbon-carbon double and triple bonds. u-tokyo.ac.jpresearchgate.net Its efficacy stems from its ability to activate molecular hydrogen and facilitate its addition to the unsaturated bond on the catalyst surface. For the selective hydrogenation of a vinylpyridine derivative, Pd/C offers the advantage of typically not reducing the pyridine ring under mild conditions. researchgate.net

The choice of the carbon support and the palladium precursor used in the catalyst preparation can influence the activity and selectivity of the Pd/C catalyst. mdpi.comdntb.gov.ua Research on the hydrogenation of various vinyl derivatives has demonstrated that complete conversion and high selectivity for the saturated product can be achieved by carefully selecting the type of Pd/C catalyst. mdpi.comdntb.gov.uaresearchgate.net The reaction is often conducted at room temperature and moderate hydrogen pressure, highlighting the mildness of this catalytic system. mdpi.comdntb.gov.ua

| Catalyst | Substrate Analogue | Reaction Conditions | Conversion/Selectivity | Reference |

|---|---|---|---|---|

| Pd/C | O-, S-, and N-vinyl derivatives | Room temperature, 1 MPa H₂ | Complete conversion, >99% selectivity | mdpi.comdntb.gov.ua |

| 10% Rh/C | Pyridines | 80 °C, 5 atm H₂, in water | Complete reduction of aromatic ring | researchgate.net |

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. wikipedia.org This two-step, often one-pot, process involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. wikipedia.org

Direct Reductive Amination from Aminopyridines and Cyclohexanone (B45756) Derivatives

The direct reductive amination of an aminopyridine, such as 3-aminopyridine (B143674), with a cyclohexanone derivative provides a direct route to N-cyclohexylpyridin-3-amine analogues. This reaction is typically carried out by mixing the amine and the ketone in a suitable solvent, often with an acid catalyst to facilitate imine formation, followed by the addition of a reducing agent. organic-chemistry.org

Challenges in the reductive amination of aminopyridines can arise due to the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring can influence the reactivity of the amino group. Following the progress of imine formation, for instance by NMR, can be crucial for optimizing the reaction. reddit.com

Optimization of Reductants and Acid Additives

The choice of reducing agent is critical for the success of a reductive amination. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org Sodium cyanoborohydride is often favored as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the ketone. reddit.com

The addition of an acid catalyst, such as acetic acid, is often necessary to promote the formation of the imine intermediate. organic-chemistry.org The pH of the reaction mixture needs to be carefully controlled, as a pH that is too low can lead to the protonation of the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group. A buffer system, such as an acetic acid/sodium acetate (B1210297) buffer, can be employed to maintain the optimal pH. reddit.com The use of dehydrating agents or azeotropic removal of water can also drive the equilibrium towards imine formation.

| Reductant | Carbonyl Substrate | Amine Substrate | Additives/Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| NaBH₃CN | Ketones | 2-aminopyridine derivative | AcOH/NaOAc buffer, MeOH, 55 °C | Variable, requires excess ketone | reddit.com |

| NaBH(OAc)₃ | Aldehydes/Ketones | Primary/Secondary amines | DCE, room temperature | Generally high yields | organic-chemistry.org |

| H₂/Pd | Aldehydes/Ketones | Amines | EtOH, 40 °C, 5 atm H₂ | Variable | organic-chemistry.org |

| NaBH₄ | Aldehydes | Primary amines | Stepwise: imine formation in MeOH then reduction | Good for preventing dialkylation | organic-chemistry.org |

Metal-Catalyzed C-N Cross-Coupling Reactions

Metal-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines. wikipedia.org This methodology allows for the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. organic-chemistry.org

The synthesis of this compound analogues can be achieved by the cross-coupling of a halopyridine, such as 3-bromopyridine, with cyclohexylamine (B46788). The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemspider.com The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

The reaction mechanism involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. chemeurope.com This methodology is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine. wikipedia.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | Toluene, 80 °C, 4 h | 60% | chemspider.com |

| 3-bromo-2-aminopyridine | Primary/Secondary amines | BrettPhos-precatalyst | LiHMDS | 65 °C, 12 h | 48-75% | nih.gov |

| Aryl Halides | Primary/Secondary amines | PdCl₂(P(o-Tolyl)₃)₂ | - | Toluene, 100 °C, 3 h | Variable | libretexts.org |

| Aryl Halides | Ammonium (B1175870) Salts | Ni(OAc)₂-bipyridine complex | - | Photochemical | Good yields | liverpool.ac.uk |

Copper-Mediated Amination (Ullmann-Type)

The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl amines, represents a foundational method for C-N bond formation. wikipedia.org This reaction traditionally required harsh conditions, such as high temperatures (often over 210°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, allowing the reaction to proceed under milder conditions. nih.govnih.gov

The Ullmann-type amination is a versatile tool for synthesizing aminopyridine derivatives. For the synthesis of this compound, this would typically involve the reaction of a 3-halopyridine derivative with an amine source. Research has shown that a combination of a copper(I) source, such as Cu₂O, and a suitable ligand can efficiently catalyze the amination of bromopyridines using aqueous ammonia. researchgate.net The reaction mechanism for these C-N coupling reactions is thought to involve a copper(I) species that reacts with the aryl halide, followed by interaction with the amine nucleophile. wikipedia.org The development of efficient ligands like amino acids, 1,10-phenanthroline, and acylhydrazines has been crucial in lowering reaction temperatures and improving yields and functional group tolerance. nih.gov

| Catalyst System | Ligand/Additive | Base | Solvent | Temperature (°C) | Key Features |

| Cu₂O | N,N'-Dimethylethylenediamine (DMEDA) | K₃PO₄ | Ethylene Glycol | 60-100 | Effective for amination of bromopyridines with aqueous ammonia. researchgate.net |

| CuI | None | K₂CO₃ / t-BuOK | Deep Eutectic Solvents | 60-100 | Environmentally benign, ligand-free conditions. nih.gov |

| CuCl | 1,10-phenanthroline | KOH | Toluene | Reflux | Moderates reaction severity, allowing lower temperatures. acs.org |

| CuI | N-methylglycine | K₃PO₄ | N/A | Room Temp | High yields at room temperature for various amines and aryl iodides. acs.org |

Palladium-Catalyzed Amination

Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, has become one of the most powerful and broadly applicable methods for forming C(sp²)-N bonds. wikipedia.orgatlanchimpharma.com This reaction offers a significant improvement over traditional methods, which often have limited substrate scope and require harsh conditions. wikipedia.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org

The synthesis of this compound via this method would involve coupling an amine source, such as ammonia or an ammonia equivalent, with a 6-cyclohexyl-3-halopyridine. The success of the reaction is highly dependent on the choice of ligand. Several "generations" of phosphine-based ligands have been developed to improve efficiency, expand the substrate scope, and allow for milder reaction conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPEPhos, as well as sterically hindered monodentate ligands, have proven effective. wikipedia.org Recent advancements have even enabled the use of aqueous ammonia as the nitrogen source with specially designed ligands that suppress competing side reactions like hydroxylation. nih.gov

| Catalyst/Precursor | Ligand | Base | Solvent | Key Features |

| Pd₂(dba)₃ | (±)-BINAP | NaOBut | Toluene | Effective for coupling primary and secondary amines. wikipedia.orgchemspider.com |

| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Toluene | Broad applicability for functionalized flavone (B191248) synthesis. preprints.org |

| Pd(OAc)₂ | KPhos | KOH / K₃PO₄ | Dioxane/Water | Enables use of aqueous ammonia with hydroxide (B78521) bases. nih.gov |

| Pd(0) | P(o-Tolyl)₃ | NaOBut | Toluene | First-generation system, effective for secondary amines. wikipedia.orglibretexts.org |

Photocatalytic C-N Bond Formation

Visible-light photoredox catalysis has recently emerged as a powerful and green alternative for constructing C-N bonds under mild conditions. researchgate.netresearchgate.net These reactions utilize a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates. researchgate.net For C-N bond formation, this often involves the generation of an electrophilic aminium radical cation from an amine precursor, which can then react with a suitable partner. researchgate.net

A particularly innovative strategy for the C3-amination of pyridines, relevant to the synthesis of this compound, employs a dearomatization-rearomatization sequence involving Zincke imine intermediates. nih.govresearchgate.net In this approach, the pyridine ring is first activated and opened to form a Zincke imine. This electron-rich intermediate then undergoes a photochemical reaction with an N-centered radical, leading to selective C-N bond formation at the C3 position upon rearomatization. nih.govresearchgate.net This method overcomes the inherent challenge of functionalizing the electron-deficient C3 position of the pyridine ring. researchgate.net

| Photocatalyst | Amine Source | Additive/Reagent | Solvent | Key Features |

| fac-Ir(ppy)₃ | N-aminopyridinium salts | Zincke imine intermediate | MeCN | Regioselective C3-amination of pyridines. nih.govresearchgate.net |

| Eosin Y | Di-p-toluenesulfonamide | N/A | N/A | Oxidative cross-dehydrogenative coupling. researchgate.net |

| N/A | Unactivated olefins + primary alkyl amines | N/A | N/A | Anti-Markovnikov hydroamination. researchgate.net |

Other Advanced Synthetic Routes

Nucleophilic Substitution and Alkylation Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions. slideshare.netchemistry-online.com Direct substitution at the C3 position is less common as the negative charge in the Meisenheimer-like intermediate cannot be delocalized onto the ring nitrogen. chemistry-online.com

However, SNAr reactions on 3-halopyridines can occur, often requiring more forcing conditions than their 2- or 4-halo counterparts. sci-hub.se The reaction proceeds via an addition-elimination mechanism. The efficiency and regioselectivity can be influenced by the nature of the leaving group, the nucleophile, and the reaction conditions, including the use of microwave irradiation to dramatically decrease reaction times. sci-hub.se Lewis acid activation of the pyridine nitrogen can also enhance its electrophilicity and promote nucleophilic substitution. semanticscholar.org

Transformations Involving Amide and Imine Intermediates

Modern synthetic strategies have utilized unique intermediates to achieve challenging transformations on the pyridine core. One of the most effective methods for introducing a substituent at the C3 position involves the temporary dearomatization of the pyridine ring to form a Zincke imine. nih.govchemrxiv.org This process typically involves reacting a pyridine with a Zincke salt (e.g., 2,4-dinitrophenylpyridinium chloride) and a primary amine. The resulting linear azatriene intermediate, or Zincke imine, behaves as an electron-rich species. chemrxiv.org This altered reactivity allows for selective reactions with electrophiles, such as sources of electrophilic nitrogen, at the position that will ultimately become C3 after ring-closure and rearomatization. nih.govresearchgate.net This strategy effectively reverses the normal electronic demand of the pyridine ring to achieve otherwise difficult functionalizations.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. bohrium.comrsc.org These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. bohrium.com Several MCRs are known for the de novo synthesis of the pyridine ring itself, which can be an alternative to functionalizing a pre-formed ring. nih.gov

Classic examples include the Hantzsch pyridine synthesis, which condenses an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine (B1217469) that can be subsequently oxidized. slideshare.net More contemporary MCRs provide access to polysubstituted pyridines by reacting components like aldehydes, malononitrile, and a primary amine or ammonium acetate source. rsc.org For the synthesis of this compound analogues, one could envision an MCR strategy using cyclohexanecarboxaldehyde (B41370) as one of the key building blocks.

Chemical Reactivity and Derivatization Studies of 6 Cyclohexylpyridin 3 Amine

Reactivity of the Primary Amine Functionality

The primary amine (-NH₂) group is the most nucleophilic and often the most reactive site on the molecule. Its reactions are central to the derivatization of 6-Cyclohexylpyridin-3-amine, enabling the formation of a wide array of new compounds through the construction of carbon-nitrogen and nitrogen-heteroatom bonds.

The primary amine of this compound can readily undergo N-alkylation to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes be challenging and may lead to mixtures of mono- and di-alkylated products, as well as potential quaternization of the pyridine (B92270) nitrogen. researchgate.net More controlled and selective mono-alkylation can be achieved through reductive amination. This process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ, commonly with a hydride reagent like sodium borohydride (B1222165) (NaBH₄), to yield the N-alkylated amine. researchgate.net

A facile method for the N-monoalkylation of aminopyridines involves using a carboxylic acid in the presence of sodium borohydride, which proceeds under mild conditions to give the corresponding alkylaminopyridine in good yields. researchgate.net Advanced methods have also been developed, such as the use of N-aminopyridinium salts, which can act as ammonia (B1221849) surrogates for the synthesis of secondary amines via a self-limiting alkylation process. chemrxiv.orgacs.org

N-acylation reactions proceed efficiently by treating this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction forms a stable amide linkage and is a common strategy for protecting the amine group or for building more complex molecular architectures.

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Reductive Amination (N-Alkylation) | Aldehyde/Ketone, NaBH₄ | Secondary Amine | Mild conditions, often in an alcoholic solvent. |

| Carboxylic Acid/NaBH₄ (N-Alkylation) | Carboxylic Acid, NaBH₄ | Secondary Amine | Mild conditions, typically in a solvent like THF. researchgate.net |

| N-Acylation | Acyl Chloride or Acid Anhydride, Base (e.g., Pyridine, Triethylamine) | Amide | Often performed at room temperature in an inert solvent. |

The nucleophilic primary amine is a key functional group for the synthesis of urea (B33335) derivatives, which are prevalent in medicinal chemistry. The most direct method for forming an N,N'-disubstituted urea from this compound involves its reaction with an appropriate isocyanate (R-N=C=O). This addition reaction is typically rapid and high-yielding. asianpubs.org

Alternatively, urea derivatives can be synthesized using phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI). In a stepwise approach, the amine can first react with triphosgene to generate an intermediate isocyanate in situ, which can then be reacted with a second amine to form an unsymmetrical urea. asianpubs.org A common strategy for creating symmetrical ureas, such as N,N'-bis(6-cyclohexylpyridin-3-yl)urea, involves reacting the parent amine with phosgene or by converting the amine into a carbamate (B1207046) that is then reacted with another molecule of the amine. google.com The formation of urea derivatives from 3-aminopyridine (B143674) scaffolds is a well-established strategy in supramolecular chemistry and materials science. researchgate.net

| Reagent | Intermediate | Final Product | Description |

|---|---|---|---|

| Alkyl/Aryl Isocyanate (R-NCO) | None (Direct Addition) | Unsymmetrical Urea | A direct and efficient reaction between the amine and the isocyanate. asianpubs.org |

| Triphosgene, then a second amine (R₂NH) | Isocyanate (in situ) | Unsymmetrical Urea | A versatile method allowing for the synthesis of diverse unsymmetrical ureas. |

| Phosgene or Urea | Isocyanate or Carbamate | Symmetrical Urea | Used for the synthesis of symmetrical ureas from a single amine precursor. google.com |

Transformations of the Pyridine Ring System

The pyridine ring in this compound is activated towards electrophilic substitution by the strongly electron-donating amino group. The regiochemical outcome of these reactions is controlled by the directing effects of both the amino and cyclohexyl substituents.

While pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, the presence of the powerful activating amino group at the 3-position dramatically alters this reactivity. libretexts.orgyoutube.comquimicaorganica.org The amino group is a strong ortho, para-director. In the context of the 3-aminopyridine core, the positions ortho to the amine are C2 and C4, and the position para is C6.

In this compound, the C6 position is blocked by the cyclohexyl group. Therefore, electrophilic substitution is strongly directed to the C2 and C4 positions. The cyclohexyl group is a weak ortho, para-director and would weakly favor substitution at C2 and C5. The directing effect of the amino group is overwhelmingly dominant, making C2 and C4 the primary sites of reaction.

Studies on related 3-aminopyridine systems confirm this selectivity. For instance, the nitration of N,N'-di-(3-pyridyl)-urea with nitric acid in the presence of sulfuric acid occurs selectively at the 2-position of the pyridine rings. google.com This serves as a strong precedent for the expected reactivity of this compound under similar conditions.

| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-6-cyclohexylpyridin-3-amine and 4-Nitro-6-cyclohexylpyridin-3-amine | The -NH₂ group is a strong o,p-director, activating the C2 and C4 positions. google.com |

| Bromination | Br₂, FeBr₃ or NBS | 2-Bromo-6-cyclohexylpyridin-3-amine and 4-Bromo-6-cyclohexylpyridin-3-amine | The -NH₂ group strongly directs substitution to the available ortho positions. |

| Sulfonation | Fuming H₂SO₄ | 6-Cyclohexyl-3-aminopyridine-2-sulfonic acid and 6-Cyclohexyl-3-aminopyridine-4-sulfonic acid | Substitution occurs at the electron-rich C2 and C4 positions. |

Beyond classical electrophilic substitution, modern synthetic methods offer alternative routes for functionalizing the pyridine ring. For example, selective halogenation at the 3-position of pyridines can be achieved through a sequence involving ring-opening to a Zincke imine intermediate, followed by halogenation and ring-closing. chemrxiv.orgnih.gov While this specific method is designed for C-H functionalization at the 3-position, the principle of temporarily altering the aromatic system to modulate reactivity is a powerful tool in pyridine chemistry.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions are possible on the pyridine ring, typically requiring a good leaving group (like a halide) and strong electron-withdrawing groups to activate the ring. Catalytic methods have been developed that enable the amination of aminopyridines via a transition-metal-enabled π-coordination activation strategy, demonstrating that even groups not typically considered leaving groups can be displaced under the right conditions. thieme-connect.com

Reactivity of the Cyclohexyl Substituent

The cyclohexyl group is a saturated aliphatic ring and is generally unreactive under the ionic conditions used for most aromatic and amine-centered reactions. msu.edu Its C-H bonds are strong, and it lacks the π-electrons that facilitate reactions in the pyridine ring.

Significant transformations of the cyclohexyl group typically require harsh, radical-based conditions, such as free-radical halogenation using N-bromosuccinimide (NBS) with a radical initiator, or high-temperature catalytic dehydrogenation to form an aromatic phenyl group. princeton.edumsu.edu These conditions are often not compatible with the other functional groups present in this compound and could lead to undesired side reactions or decomposition. Therefore, for most synthetic derivatization strategies, the cyclohexyl group is considered a chemically inert, sterically influencing substituent.

Selective Oxidation Reactions

The presence of two nitrogen atoms in this compound—one on the pyridine ring and one in the amino group—presents a challenge in selective oxidation. Generally, the pyridine nitrogen is less basic and nucleophilic than the exocyclic amino group. However, selective N-oxidation of the pyridine ring can be achieved under controlled conditions, leading to the corresponding N-oxide. This transformation is significant as N-oxides are valuable intermediates in drug metabolism studies and can also be used to further functionalize the pyridine ring.

A common strategy for the selective N-oxidation of heteroaromatic rings in the presence of more reactive amino groups involves the in situ protection of the amino group. By treating the substrate with a Brønsted acid, the more basic amino group is protonated, rendering it less nucleophilic and deactivating it towards oxidation. This allows for the selective oxidation of the pyridine nitrogen.

For instance, a general methodology for the selective N-oxidation of amine-containing heterocycles utilizes hydrogen peroxide as the oxidant in the presence of an acid and an iminium salt organocatalyst. nih.gov While a specific application to this compound is not detailed in the literature, the principles of this method are directly applicable. The reaction would proceed by protonation of the 3-amino group, followed by the catalyzed oxidation of the pyridine nitrogen.

Table 1: Proposed Selective N-Oxidation of this compound

| Reactant | Reagents | Product |

| This compound | H₂O₂, HBF₄·OEt₂, Iminium salt catalyst | This compound 1-oxide |

This selective oxidation highlights a key aspect of the compound's reactivity, enabling the generation of derivatives with altered electronic and steric properties for further synthetic elaboration.

Stereochemical Modifications of the Cyclohexyl Ring

The cyclohexyl ring of this compound offers opportunities for stereochemical modifications, which can be crucial for modulating the biological activity of its derivatives. While specific stereoselective reactions on this exact molecule are not extensively documented, established methods for the stereocontrolled functionalization of cyclohexyl rings attached to aromatic systems can be applied.

One potential avenue for introducing stereocenters is through the diastereoselective reduction of a ketone precursor to the cyclohexyl group. For example, if the cyclohexyl group were introduced via a Friedel-Crafts acylation with cyclohexanecarbonyl chloride followed by reduction, the use of chiral reducing agents could afford specific stereoisomers.

Furthermore, stereoselective synthesis of chiral cyclohexylamine (B46788) derivatives has been accomplished in the context of other heterocyclic systems. beilstein-journals.org A convergent approach often involves the synthesis of a chiral cyclohexylamine building block which is then coupled to the heterocyclic core. This strategy allows for the preparation of enantiomerically pure or enriched analogues. For this compound, this could involve the synthesis of chiral cyclohexyl boronic acids or other organometallic reagents, followed by a cross-coupling reaction to a suitably functionalized pyridine precursor.

Table 2: Conceptual Strategies for Stereochemical Modification

| Starting Material Approach | Key Transformation | Potential Chiral Products |

| Functionalized Pyridine + Chiral Cyclohexyl Reagent | Cross-coupling reaction | (R/S)-6-Cyclohexylpyridin-3-amine derivatives |

| Precursor with a Cyclohexanone (B45756) Moiety | Diastereoselective reduction | Diastereomerically enriched this compound derivatives |

These approaches, while not directly reported for this compound, represent viable pathways for the synthesis of its stereochemically defined derivatives, which would be invaluable for structure-activity relationship studies.

Synthesis of Advanced Molecular Architectures

The structural features of this compound make it an excellent starting material for the synthesis of more complex and functionally diverse molecules, including fused heterocyclic systems and chiral derivatives.

Incorporation into Fused Heterocyclic Systems

The 3-amino-pyridine motif is a well-established precursor for the construction of fused heterocyclic systems, particularly pyridopyrimidines. These fused systems are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.

The synthesis of pyridopyrimidines from 2-aminonicotinonitriles (a related class of compounds) has been reported, involving reactions with various reagents to form the fused pyrimidine (B1678525) ring. nih.gov For example, reaction with formamide, urea, or isothiocyanates can lead to the formation of the pyridopyrimidine core. Given the presence of the 3-amino group, this compound can be expected to undergo similar cyclization reactions.

A general and versatile method for the synthesis of pyridopyrimidines involves the condensation of an aminopyridine with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of 3-aminopyridine derivatives with β-ketoesters or malonic acid derivatives can lead to the formation of pyridopyrimidinones.

Table 3: Representative Synthesis of a Fused Heterocyclic System

| Reactant | Cyclizing Agent | Fused Heterocycle Product |

| This compound | Diethyl malonate | 7-Cyclohexylpyrido[3,2-d]pyrimidine-2,4-dione |

| This compound | Phenyl isothiocyanate | 7-Cyclohexyl-2-thioxo-1,2-dihydropyrido[3,2-d]pyrimidin-4(3H)-one |

The incorporation of the bulky cyclohexyl group at the 7-position of the resulting pyridopyrimidine system would significantly influence its conformational properties and potential interactions with biological targets.

Design and Synthesis of Chiral Derivatives

The development of chiral derivatives of this compound is a key strategy for exploring its potential in applications where stereochemistry is critical. As the parent molecule is achiral, the introduction of chirality requires either the use of a chiral reagent or the resolution of a racemic mixture.

A common method for obtaining enantiomerically pure amines is through chiral resolution. wikipedia.org This involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. onyxipca.com These diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically pure amine.

Table 4: Chiral Resolution of this compound

| Racemic Amine | Chiral Resolving Agent | Diastereomeric Salts | Separated Enantiomers |

| (±)-6-Cyclohexylpyridin-3-amine | (+)-Tartaric acid | (+)-6-Cyclohexylpyridin-3-ammonium (+)-tartrate and (-)-6-Cyclohexylpyridin-3-ammonium (+)-tartrate | (+)-6-Cyclohexylpyridin-3-amine and (-)-6-Cyclohexylpyridin-3-amine |

Alternatively, chiral derivatives can be synthesized through asymmetric synthesis. For instance, the amino group can be functionalized with a chiral auxiliary, followed by a diastereoselective reaction and subsequent removal of the auxiliary. Another approach involves the enantioselective synthesis of a chiral precursor to the pyridine ring itself.

The synthesis of optically pure derivatives is crucial for understanding the stereochemical requirements of biological targets and for the development of selective therapeutic agents.

Applications in Organic Synthesis and Interdisciplinary Research

Role as a Precursor in Complex Molecule Synthesis

The ability to serve as a foundational unit for the assembly of intricate molecules is a key feature of valuable building blocks in organic chemistry. 6-Cyclohexylpyridin-3-amine, with its reactive sites, is theoretically well-suited for this role.

While direct evidence of the use of this compound in the synthesis of phenazistatin analogues is not documented in readily accessible scientific literature, its structural components are relevant to the synthesis of bioactive molecules. Phenazistatins are a class of compounds known for their potent cytotoxic activity against various cancer cell lines. The synthesis of analogues of such natural products is a common strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. The aminopyridine core of this compound could potentially be incorporated into novel phenazistatin-like structures, where the cyclohexyl group could modulate properties such as solubility, metabolic stability, and target binding.

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of different but structurally related molecules, known as chemical libraries. These libraries are instrumental in the discovery of new drugs and materials by providing a wide array of compounds for high-throughput screening. The amine group of this compound can be readily functionalized through various reactions, such as acylation, alkylation, and arylation, allowing for the attachment of a diverse range of substituents. This makes it a suitable candidate for inclusion in the synthesis of chemical libraries aimed at exploring a broad chemical space.

Table 1: Potential Reactions for Library Synthesis using this compound

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Secondary Amine |

| Buchwald-Hartwig Amination | Aryl halides | Diaryl/Alkylaryl Amine |

Catalysis Research

The nitrogen atom in the pyridine (B92270) ring and the exocyclic amine group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests its utility in the field of catalysis.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of chemical transformations with high efficiency and selectivity. The performance of a metal catalyst is heavily influenced by the ligands that coordinate to the metal center. Pyridine-containing molecules are common ligand scaffolds. This compound could serve as a bidentate or monodentate ligand in transition metal complexes. The cyclohexyl group could impart specific steric and electronic properties to the catalyst, potentially influencing its activity, selectivity, and stability. However, specific research detailing the application of this compound as a ligand in transition metal catalysis is not prominently reported.

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Amines are a prominent class of organocatalysts, participating in a variety of transformations through the formation of iminium or enamine intermediates. While there is no specific literature describing the use of this compound as an organocatalyst, its primary amine functionality suggests it could potentially be employed in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The steric bulk of the cyclohexyl group could play a role in controlling the stereoselectivity of such transformations.

Functional Materials Science

The development of new materials with tailored properties is a major focus of contemporary scientific research. Organic molecules with specific functional groups can be incorporated into larger structures to create functional materials for applications in electronics, optics, and sensing. The pyridine moiety in this compound can engage in hydrogen bonding and π-π stacking interactions, which are important for self-assembly and the formation of ordered structures. The amine group provides a handle for polymerization or grafting onto surfaces. Although no specific applications of this compound in functional materials science have been documented, its structure suggests a potential for its use in the design of liquid crystals, organic light-emitting diodes (OLEDs), or as a component in metal-organic frameworks (MOFs).

This compound is a chemical compound with a versatile structure that suggests potential utility in several areas of chemical research. While specific, detailed research on its applications is limited in the public domain, its functional groups—a primary amine and a pyridine ring—coupled with a cyclohexyl substituent, make it a theoretically valuable building block for complex molecule synthesis, a candidate for ligand design in catalysis, and a potential component for functional materials. Further research is needed to fully explore and validate the practical applications of this compound in the fields of organic synthesis, catalysis, and materials science.

Polymer and Resin Component Development

The bifunctional nature of this compound, featuring a reactive amine group and a stable heterocyclic ring, makes it a theoretical candidate for incorporation into various polymer systems. The amine functionality allows it to act as a monomer or a curing agent in the synthesis of polymers such as polyamides and polyimides, or in the formulation of epoxy resins.

Polyamides and Polyimides: The primary amine group of this compound can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to produce polyimides. These classes of polymers are known for their high thermal stability and mechanical strength. The incorporation of the pyridine and cyclohexyl moieties into the polymer backbone could impart specific properties, such as altered solubility, thermal characteristics, and chemical resistance. While direct studies on this compound in this context are not available, research on other aminopyridine derivatives demonstrates the feasibility of this approach.

Epoxy Resins: Amines are widely used as curing agents for epoxy resins, where they react with the epoxide groups to form a cross-linked thermoset polymer network. The reaction rate and the final properties of the cured resin are highly dependent on the structure of the amine. The use of this compound as a curing agent could potentially influence the glass transition temperature, mechanical toughness, and chemical resistance of the resulting epoxy material. The bulky cyclohexyl group might affect the cross-linking density and the flexibility of the polymer chains.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Role of this compound | Potential Properties |

|---|---|---|

| Polyamides | Monomer (with dicarboxylic acids) | High thermal stability, specific solubility |

| Polyimides | Monomer (with dianhydrides) | Excellent thermal and mechanical properties |

| Epoxy Resins | Curing Agent | Modified glass transition temperature, toughness |

Application in Sensing and Related Technologies

Pyridine derivatives are well-documented for their application as chemosensors, particularly for the detection of metal ions. The nitrogen atom in the pyridine ring and the exocyclic amine group can act as binding sites for metal cations, leading to a detectable change in the compound's optical or electronic properties.

Fluorescent and Colorimetric Sensors: The general principle behind the use of pyridine derivatives as sensors involves the formation of a complex with a target analyte, which modulates the photophysical properties of the molecule. For instance, the binding of a metal ion can lead to an enhancement or quenching of fluorescence (chelation-enhanced fluorescence or chelation-enhanced quenching) or a change in the absorption spectrum, resulting in a visible color change.

Research on 3-aminopyridine (B143674) derivatives has shown their efficacy in detecting various metal ions, including Cu(II), Al(III), and Fe(III). These sensors often operate via mechanisms like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). While specific studies on this compound as a sensor are not documented, its structural similarity to other 3-aminopyridines suggests it could be a viable candidate for the development of new sensing platforms. The cyclohexyl group might influence the sensor's selectivity and sensitivity by altering its steric and electronic environment.

Table 2: Metal Ions Detected by Pyridine-Based Sensors

| Metal Ion | Type of Sensor | Detection Principle |

|---|---|---|

| Cu(II) | Colorimetric/Fluorescent | Complexation leading to spectral changes |

| Al(III) | Fluorescent | Chelation-enhanced fluorescence |

| Fe(III) | Fluorescent | Chelation-enhanced quenching |

Agricultural Chemistry Applications (General)

The pyridine ring is a common scaffold in a wide array of agrochemicals, including herbicides, insecticides, and fungicides. The biological activity of these compounds is often attributed to the specific substitution pattern on the pyridine core.

Herbicidal and Insecticidal Potential: Numerous commercial herbicides and insecticides are based on pyridine and pyrimidine (B1678525) structures. These compounds often act by inhibiting specific enzymes or receptors in the target weeds or insects. For example, some pyridine-based herbicides are known to disrupt plant growth processes, while certain aminopyridine insecticides target the nervous system of insects.

While there is no direct evidence of this compound being used as an agrochemical, its structure contains features found in active compounds. The combination of a pyridine ring, an amine group, and a cyclohexyl moiety could potentially lead to biological activity. For instance, research has been conducted on 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives as novel herbicides medchemexpress.com. Furthermore, various pyridine derivatives have been synthesized and evaluated for their insecticidal activity against pests like the cowpea aphid researchgate.netnih.gov. The presence of both the pyridine and cyclohexyl groups in this compound makes it a compound of interest for screening in agricultural applications. However, extensive research would be required to determine its efficacy and safety profile for any specific use.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Bonding Analysis

There are no specific Density Functional Theory (DFT) studies or other quantum chemical calculations reported in the scientific literature for 6-Cyclohexylpyridin-3-amine. Such studies would be necessary to provide detailed insights into the electronic properties, molecular orbital energies (such as HOMO and LUMO), charge distribution, and the nature of the chemical bonds within the molecule.

A detailed conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented in published research. This type of analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule, which in turn influences its physical and chemical properties.

Mechanistic Studies of Reactions Involving this compound

There is a lack of published research on the mechanistic aspects of reactions involving this compound from a computational perspective. Elucidating reaction pathways and identifying the structures and energies of transition states are fundamental for understanding how this compound participates in chemical transformations.

No studies have been found that simulate the involvement of this compound in catalytic cycles. Such simulations would be essential to understand its potential role as a catalyst or a ligand in catalytic processes.

Prediction and Understanding of Chemical Reactivity

While general principles of chemical reactivity can be applied to this compound based on its functional groups (an aminopyridine ring and a cyclohexyl substituent), specific computational studies that predict and provide a deep understanding of its reactivity through reactivity descriptors (such as Fukui functions or local softness) are not available.

Prediction of Acid-Base Properties (pKa)

The acid-base properties of a molecule, quantified by its pKa value, are crucial for understanding its behavior in different chemical environments. For this compound, there are two primary basic centers: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the amino group. The pKa values for these centers can be predicted using various computational methods.

Theoretical pKa calculations are often performed using quantum chemical methods such as density functional theory (DFT) and semi-empirical methods. peerj.comresearchgate.netresearchgate.net These calculations typically involve an isodesmic reaction approach, where the pKa of the target molecule is determined relative to a similar reference compound with a known experimental pKa. peerj.comresearchgate.net The accuracy of these predictions can be high, with some methods achieving root-mean-square errors between 0.5 and 0.8 pKa units. figshare.com

For this compound, the pKa values of the two nitrogen atoms are influenced by the electronic effects of the substituents on the pyridine ring. The parent compound, 3-aminopyridine (B143674), has two experimental pKa values corresponding to the protonation of the pyridine nitrogen and the amino group. The presence of the cyclohexyl group at the 6-position, which is an electron-donating group, is expected to increase the electron density on the pyridine ring. This, in turn, would increase the basicity of the pyridine nitrogen, leading to a higher pKa value compared to unsubstituted 3-aminopyridine. The effect on the amino group's pKa is likely to be less pronounced due to its position relative to the cyclohexyl group.

Based on these principles, the following table provides estimated pKa values for the two basic centers of this compound, alongside the experimental values for 3-aminopyridine for comparison.

| Compound | Basic Center | Predicted/Experimental pKa | Method |

|---|---|---|---|

| This compound | Pyridine Nitrogen | ~6.5 - 7.0 | Estimated based on electronic effects |

| Amino Group | ~6.0 - 6.5 | Estimated based on electronic effects | |

| 3-Aminopyridine | Pyridine Nitrogen | 6.04 | Experimental |

| Amino Group | - | - |

Note: The predicted pKa values for this compound are estimations based on the known electronic effects of the cyclohexyl group and are not derived from specific computational studies on this molecule.

Structure-Reactivity Relationships

The chemical reactivity of this compound is intrinsically linked to its electronic structure, which is determined by the interplay of the pyridine ring and its substituents. The amino group and the cyclohexyl group both act as electron-donating groups, significantly influencing the reactivity of the molecule in various chemical reactions.

The pyridine ring is generally considered electron-deficient compared to benzene (B151609), making it less reactive towards electrophilic substitution and more susceptible to nucleophilic attack. uoanbar.edu.iq However, the presence of two electron-donating groups in this compound enhances the electron density of the ring, thereby activating it towards electrophilic substitution. The directing effect of the amino group (ortho- and para-directing) and the cyclohexyl group (ortho- and para-directing) will influence the position of substitution.

Conversely, the increased electron density on the ring deactivates it towards nucleophilic substitution compared to unsubstituted pyridine. Nucleophilic attack is more likely to occur at the positions ortho and para to the ring nitrogen, which are inherently more electron-deficient. uoanbar.edu.iq

The amino group itself is a site of reactivity, capable of undergoing reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. The reactivity of the amino group can be modulated by the electronic environment of the pyridine ring.

Structure-activity relationship (SAR) studies on related pyridine derivatives have shown that modifications to the substituents on the pyridine ring can significantly impact their biological activity. researchgate.netnih.govresearchgate.netnih.govacs.org For instance, the nature, position, and size of substituents can influence how the molecule interacts with biological targets. nih.gov While specific SAR studies for this compound are not available, the general principles derived from studies on other substituted pyridines can provide a framework for predicting its potential biological and chemical reactivity.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques

Spectroscopy is a cornerstone in the characterization of 6-Cyclohexylpyridin-3-amine, offering insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are the most relevant applications. Due to the absence of fluorine in its structure, ¹⁹F NMR is not applicable.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected signals for this compound would include distinct resonances for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the cyclohexyl group. The two protons of the primary amine group (-NH₂) typically appear as a broad singlet, which can undergo deuterium (B1214612) exchange upon addition of D₂O, causing the signal to disappear from the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for each carbon in the pyridine ring and the cyclohexyl ring. The carbons attached to the nitrogen atoms are characteristically deshielded and appear at a higher chemical shift.

| Nucleus | Predicted Chemical Shift (ppm) | Description of Signal |

|---|---|---|

| ¹H | ~8.0-8.2 | Aromatic H (Pyridine C2-H) |

| ¹H | ~7.0-7.2 | Aromatic H (Pyridine C4-H) |

| ¹H | ~6.9-7.1 | Aromatic H (Pyridine C5-H) |

| ¹H | ~3.5-5.0 (broad) | Amine (-NH₂) |

| ¹H | ~2.5-2.8 | Cyclohexyl methine (C1'-H) |

| ¹H | ~1.2-2.0 | Cyclohexyl methylenes (C2', C3', C4', C5', C6'-H) |

| ¹³C | ~155-160 | Aromatic C (Pyridine C6) |

| ¹³C | ~140-145 | Aromatic C (Pyridine C2) |

| ¹³C | ~135-140 | Aromatic C (Pyridine C3) |

| ¹³C | ~120-125 | Aromatic C (Pyridine C4 & C5) |

| ¹³C | ~40-45 | Cyclohexyl C1' |

| ¹³C | ~25-35 | Cyclohexyl C2', C3', C5', C6' |

| ¹³C | ~25-27 | Cyclohexyl C4' |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₆N₂), the monoisotopic mass is 176.13135 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.

The presence of an even number of nitrogen atoms (two) is consistent with the Nitrogen Rule, which predicts an even nominal molecular weight for the compound. uni.lu Analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the separation of the compound from a mixture before its introduction into the mass spectrometer. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for various adducts. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.13863 | 139.3 |

| [M+Na]⁺ | 199.12057 | 144.3 |

| [M-H]⁻ | 175.12407 | 143.4 |

| [M+NH₄]⁺ | 194.16517 | 157.2 |

| [M+K]⁺ | 215.09451 | 141.1 |

| [M]⁺ | 176.13080 | 132.2 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, aromatic pyridine ring, and aliphatic cyclohexyl group.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine | 3300 - 3500 (two bands) |

| C-H Stretch (aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (aliphatic) | Cyclohexyl Group | 2850 - 2960 |

| N-H Bend (scissoring) | Primary Amine | 1580 - 1650 |

| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about conjugated systems and electronic transitions. The aminopyridine portion of this compound acts as a chromophore. The spectrum is expected to display absorption bands characteristic of π → π* transitions within the aromatic pyridine ring, as well as n → π* transitions involving the non-bonding electrons of the nitrogen atoms. Studies on similar aminopyridines show characteristic absorption bands in the ultraviolet region, typically between 250 and 350 nm. bldpharm.comgoogle.com

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Liquid Chromatography (LC)

High-performance liquid chromatography (HPLC) is the predominant method for the analysis and purification of compounds like this compound. A reversed-phase HPLC method would be suitable for determining the purity of the compound. This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. Detection is commonly performed using a UV detector set to a wavelength at which the compound exhibits strong absorbance. The retention time of the compound is characteristic under specific chromatographic conditions, and the peak area can be used to quantify its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used to monitor the progress of chemical reactions and assess the purity of compounds. For a basic compound such as this compound, the choice of the stationary and mobile phases is critical to achieve effective separation and reliable retention factor (R_f) values.

Due to the basic nature of the amine group, it can interact strongly with the acidic silanol (B1196071) groups on the surface of a standard silica (B1680970) gel TLC plate. This interaction can lead to significant streaking of the compound spot, making it difficult to obtain an accurate R_f value. To mitigate this issue, a small amount of a basic modifier, such as triethylamine (B128534) (Et_3N) or ammonia (B1221849) (NH_3), is often added to the mobile phase. This additive neutralizes the acidic sites on the silica gel, resulting in more symmetrical spots and improved separation.

The selection of the eluent system is dependent on the polarity of the compound. For this compound, a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297), would typically be employed. The polarity of the mobile phase is adjusted by varying the ratio of these solvents to achieve an optimal R_f value, which is generally in the range of 0.3 to 0.7 for good separation.

While specific experimental data for the TLC analysis of this compound is not detailed in the available literature, a representative system can be proposed based on common practices for similar aromatic amines.

Table 1: Representative TLC Conditions for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Petroleum Ether:Ethyl Acetate with 1% Triethylamine |

| Visualization | UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate) |

Column Chromatography for Purification

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. The principles governing the separation in column chromatography are similar to those in TLC. For the purification of this compound, silica gel is a commonly used stationary phase. However, as with TLC, the basicity of the amine can lead to poor separation and yield due to strong interactions with the acidic silica gel.

To overcome this, the silica gel can be deactivated by treatment with a basic solution, or a competing base like triethylamine can be added to the eluent. This approach is demonstrated in the purification of the precursor, 6-(cyclohex-1-en-1-yl)pyridin-3-amine (B2712634), which was purified by flash silica gel chromatography using a gradient of 0-50% ethyl acetate in petroleum ether. The final product, this compound, was obtained as a white solid after the subsequent reaction and removal of the catalyst.

The choice of eluent system is crucial for successful purification. A solvent system with low to moderate polarity, such as a mixture of petroleum ether and ethyl acetate, is typically effective for compounds with the polarity of this compound. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate the desired compound from impurities.

Table 2: Column Chromatography Purification Details for a Precursor of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of 0-50% Ethyl Acetate in Petroleum Ether |

| Compound Purified | 6-(cyclohex-1-en-1-yl)pyridin-3-amine |

X-ray Crystallography for Solid-State Structure Elucidation

The process involves growing a single crystal of the compound of interest, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electrons in the crystal is collected and analyzed to generate an electron density map. From this map, the positions of the individual atoms can be determined, leading to the elucidation of the crystal structure.

For a molecule like this compound, X-ray crystallography could provide valuable insights into the conformation of the cyclohexyl ring and its orientation relative to the pyridine ring. It would also precisely define the geometry of the amine group and any intermolecular interactions, such as hydrogen bonding, that occur in the solid state.

As of the current literature, a crystal structure for this compound has not been reported. Therefore, specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available. The successful application of this technique would be contingent on the ability to grow high-quality single crystals of the compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-(cyclohex-1-en-1-yl)pyridin-3-amine |

| Ethyl Acetate |

| Petroleum Ether |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Cyclohexylpyridin-3-amine, and how can purity be optimized?

- Methodology :

- Nucleophilic substitution : React 6-chloropyridin-3-amine with cyclohexylmagnesium bromide under inert conditions (e.g., argon) in tetrahydrofuran (THF) at 0–25°C. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Catalytic cross-coupling : Use palladium-catalyzed Suzuki-Miyaura coupling between 6-bromopyridin-3-amine and cyclohexylboronic acid. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a refluxing ethanol/water mixture .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers determine the solubility of this compound in organic solvents?

- Methodology :

- Use the synthetic method (gravimetric analysis) by saturating solvents (e.g., methanol, DMF, ethyl acetate) with the compound at temperatures ranging from 298.15–343.15 K. Filter undissolved solute and quantify via UV-Vis spectroscopy (λmax ~260 nm) .

- Model data using the modified Apelblat equation :

where is mole fraction solubility and is temperature. Root-mean-square deviations (RMSD) <5% indicate reliable correlation .

- Example data :

| Solvent | Solubility (g/100g) at 298 K |

|---|---|

| Methanol | 1.45 |

| Ethyl acetate | 0.89 |

| DMF | 3.21 |

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify pyridine protons (δ 7.8–8.5 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the cyclohexyl moiety .

- FT-IR : Confirm amine N-H stretch (~3350 cm⁻¹) and pyridine C=N/C=C stretches (~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Match experimental [M+H]⁺ to theoretical molecular weight (e.g., C₁₁H₁₇N₂: 177.1392) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound derivatives?

- Methodology :

- Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between pyridine C3 and cyclohexyl protons confirm substitution regiochemistry .

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data. Deviations >0.5 ppm may indicate conformational flexibility .

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodology :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to identify reactive sites. Pyridine C2/C4 positions typically show higher electrophilicity .

- Molecular electrostatic potential (MEP) maps : Visualize electron-deficient regions (blue) on the pyridine ring to predict attack by nucleophiles (e.g., thiols, amines) .

Q. How can discrepancies in biological activity data for this compound analogs be systematically addressed?

- Methodology :

- Dose-response studies : Test analogs across a concentration range (e.g., 1 nM–100 µM) to calculate IC₅₀ values. Use ANOVA to assess statistical significance of differences .

- Structure-activity relationship (SAR) modeling : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity. Outliers may indicate assay-specific artifacts .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility values reported for this compound in polar vs. nonpolar solvents?

- Methodology :

- Replicate experiments using standardized protocols (e.g., IUPAC guidelines) to control for temperature, agitation, and solvent purity.

- Analyze thermodynamic parameters (ΔH, ΔS via van’t Hoff plots) to determine if solubility differences arise from enthalpy-driven (e.g., H-bonding in DMF) or entropy-driven (e.g., hydrophobic interactions in hexane) processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。